Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-

Description

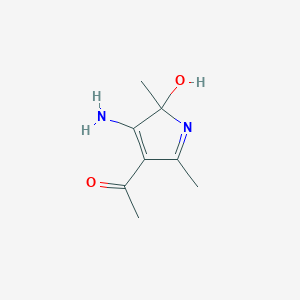

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- is a substituted pyrrole derivative featuring an ethanone (acetyl) group attached to a multifunctional heterocyclic ring. The pyrrole core is substituted with:

- A hydroxyl (-OH) group at position 2.

- Two methyl (-CH₃) groups at positions 2 and 4.

- An amino (-NH₂) group at position 3.

Properties

IUPAC Name |

1-(4-amino-5-hydroxy-2,5-dimethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-6(5(2)11)7(9)8(3,12)10-4/h12H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDCTRBMQLMGFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(C(=C1C(=O)C)N)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551984 | |

| Record name | 1-(3-Amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113968-04-0 | |

| Record name | 1-(3-Amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diketone and an amine, the reaction can proceed through cyclization and subsequent functional group modifications to yield the desired pyrrole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

Reduction: The amino group can be reduced to an amine.

Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on structural formulas.

Structural and Functional Differences

Pyrrole vs. Indole Derivatives

- Core Structure: Pyrrole (5-membered, 1 nitrogen) vs. Indole (6-membered fused benzene-pyrrole). Indole derivatives like JWH-250 exhibit higher lipophilicity due to extended aromatic systems and pentyl chains, making them suitable for crossing lipid membranes (e.g., blood-brain barrier in cannabinoids) .

- Polarity: The target compound’s amino and hydroxyl groups enhance polarity compared to JWH’s methoxyphenyl groups, suggesting divergent biological targets.

Pyrrole vs. Pyrazole Derivatives

- Nitrogen Content: Pyrazoles (2 adjacent nitrogens) vs. pyrrole (1 nitrogen).

Pyrrole vs. Pyranone and Furanone Derivatives

- Ring Heteroatoms: Pyranone (oxygen) and furanone (oxygen) lack nitrogen, reducing basicity compared to pyrrole. DHF () is non-basic and volatile, making it suitable for flavoring applications, whereas the target compound’s amino group could enable acid-base reactivity .

Comparison with Simple Aromatic Ketones

- Substituent Complexity: 1-(2-Chlorophenyl)ethanone () lacks heterocyclic complexity, resulting in lower molecular weight and simpler reactivity (e.g., nucleophilic aromatic substitution) .

Spectroscopic and Analytical Data

- FTIR Analysis: highlights the utility of FTIR in distinguishing ethanone derivatives via carbonyl (C=O, ~1700 cm⁻¹) and aromatic ring vibrations. The target compound’s hydroxyl and amino groups would exhibit broad O-H/N-H stretches (~3200–3500 cm⁻¹) absent in nonpolar analogs like JWH-250 .

- Crystallography : SHELX software () is widely used for small-molecule crystallography, suggesting its applicability for resolving the target compound’s stereochemistry .

Biological Activity

Ethanone, 1-(3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrol-4-yl)-, also known by its CAS number 113968-04-0, is a compound characterized by a pyrrole structure with potential biological activity. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 168.19 g/mol

CAS Number: 113968-04-0

The structure of this compound features a pyrrole ring, which is known for its diverse biological activities. The presence of amino and hydroxy groups enhances its potential for interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, various substituted pyrroles have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .

The biological activity of ethanone derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to ethanone have been shown to inhibit enzymes critical for bacterial survival, such as InhA in mycobacteria .

- Disruption of Cell Membrane Integrity : Pyrrole derivatives may disrupt bacterial cell membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Some studies suggest that these compounds can interfere with DNA replication and transcription processes in bacteria.

Study on Antibacterial Activity

A study conducted on various pyrrole derivatives demonstrated that specific substitutions on the pyrrole ring significantly enhanced their antibacterial potency. The research indicated that compounds with electron-withdrawing groups exhibited better activity against Gram-positive bacteria compared to Gram-negative strains .

Marine Pyrrole Alkaloids

Research has also explored marine-derived pyrrole alkaloids, which share structural similarities with ethanone. These compounds have been found to possess a range of biological activities including cytotoxicity against cancer cell lines and inhibition of specific protein targets involved in disease pathways .

Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.